molecular formula C17H18N2O B11778242 4-(5,7-Dimethylbenzo[d]oxazol-2-yl)-N,N-dimethylaniline

4-(5,7-Dimethylbenzo[d]oxazol-2-yl)-N,N-dimethylaniline

Cat. No.: B11778242
M. Wt: 266.34 g/mol
InChI Key: UJLDDGKYTCVQPC-UHFFFAOYSA-N
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Description

4-(5,7-Dimethylbenzo[d]oxazol-2-yl)-N,N-dimethylaniline is a chemical compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, material science, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,7-Dimethylbenzo[d]oxazol-2-yl)-N,N-dimethylaniline typically involves the reaction of 5,7-dimethyl-2-aminobenzoxazole with N,N-dimethylaniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound readily available for various applications .

Chemical Reactions Analysis

Types of Reactions

4-(5,7-Dimethylbenzo[d]oxazol-2-yl)-N,N-dimethylaniline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogens (e.g., chlorine). The reactions are typically carried out under controlled temperature and pressure to ensure high yield and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions may produce various substituted derivatives .

Scientific Research Applications

4-(5,7-Dimethylbenzo[d]oxazol-2-yl)-N,N-dimethylaniline has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(5,7-Dimethylbenzo[d]oxazol-2-yl)-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

4-(5,7-Dimethylbenzo[d]oxazol-2-yl)-N,N-dimethylaniline is unique due to its specific structural features and the resulting biological activities. Its dimethyl groups and benzoxazole core confer distinct chemical properties, making it valuable for various applications .

Properties

Molecular Formula

C17H18N2O

Molecular Weight

266.34 g/mol

IUPAC Name

4-(5,7-dimethyl-1,3-benzoxazol-2-yl)-N,N-dimethylaniline

InChI

InChI=1S/C17H18N2O/c1-11-9-12(2)16-15(10-11)18-17(20-16)13-5-7-14(8-6-13)19(3)4/h5-10H,1-4H3

InChI Key

UJLDDGKYTCVQPC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(O2)C3=CC=C(C=C3)N(C)C)C

Origin of Product

United States

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